molecular formula C18H16N4O3S B2838374 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1448127-97-6

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2838374
CAS No.: 1448127-97-6
M. Wt: 368.41
InChI Key: ZWOXDPWVMKRROS-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . These include a pyrazole ring, a thiazole ring, and a benzofuran ring. The presence of these rings suggests that the compound may have interesting biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the heterocyclic rings, followed by various substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. The thiazole and pyrazole rings contain nitrogen and sulfur atoms, which can participate in various interactions and can greatly influence the compound’s properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the heterocyclic rings and the various functional groups. For instance, the amide group might be hydrolyzed under acidic or basic conditions, and the rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group and the aromatic rings might influence its solubility, while the nitrogen and sulfur atoms in the heterocyclic rings might influence its acidity and basicity .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various pyrazole and thiazole derivatives, which are structurally related to the compound . For instance, Hassan et al. (2014) explored the synthesis and cytotoxicity of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, highlighting the methodologies for creating compounds with potential biological activities (Hassan, Hafez, & Osman, 2014). Similarly, research by Abu‐Hashem et al. (2020) focused on novel Benzodifuranyl and related compounds as anti-inflammatory and analgesic agents, demonstrating the utility of these compounds in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities

Various studies have examined the biological activities of compounds within the same chemical families. Palkar et al. (2017) discussed the design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones, identifying promising antibacterial agents among their synthesized compounds (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017). Another study by Jeankumar et al. (2013) focused on thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the therapeutic potential of such compounds in treating tuberculosis (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activities. Given the biological activities associated with thiazole and pyrazole rings, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

7-methoxy-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-24-14-5-2-4-12-10-15(25-16(12)14)17(23)19-8-6-13-11-26-18(21-13)22-9-3-7-20-22/h2-5,7,9-11H,6,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOXDPWVMKRROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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